5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline
Overview
Description
“5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” is a chemical compound. However, there is limited information available about this specific compound. The closest related compound found is "3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline"12. This compound has a molecular formula of C10H10FN5 and a molecular weight of 219.2212.
Synthesis Analysis
The synthesis of “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” is not readily available in the literature. However, related compounds such as “5-Cyclopropyl-1H-1,2,3-triazole” have been synthesized3. The synthesis of the requested compound might involve similar synthetic routes, but specific details would require further research.Molecular Structure Analysis
The molecular structure of “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” is not directly available. However, the related compound “3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline” has a molecular formula of C10H10FN512. This suggests that the compound contains a cyclopropyl group attached to a tetrazole ring, which is further connected to an aniline group with a fluorine substitution.Chemical Reactions Analysis
Specific chemical reactions involving “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” are not available in the literature. The reactivity of this compound would likely be influenced by the presence of the tetrazole and aniline functional groups, as well as the fluorine and cyclopropyl substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” are not directly available. However, the related compound “3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline” has a molecular weight of 219.2212.Scientific Research Applications
Synthesis and Characterization
A novel compound incorporating a tetrazole ring, similar to the one of interest, was synthesized and characterized using various spectroscopic techniques. This process involved the synthesis of a quinoline derivative incorporating a tetrazole moiety, showcasing the compound's potential for further biological activity studies (Sureshkumar et al., 2017).
Biological Activity
Another study focused on imidazo[1,5-a]quinoxaline derivatives, which are structurally related to the compound of interest, demonstrating their affinity for the GABAA/benzodiazepine receptor. This suggests potential applications in neurological research and drug development (Tenbrink et al., 1994).
Electrochemical Studies
Electrochemical behaviors of compounds containing cyclopropyl and fluoro groups, similar to the compound , were investigated, highlighting their potential for electrochemical applications and further pharmacological studies (Srinivasu et al., 1999).
Drug Delivery Systems
The inclusion of cyclodextrins with 5-fluorouracil, for instance, demonstrates the potential of using similar fluorinated compounds in drug delivery systems to improve the bioavailability and therapeutic efficacy of pharmaceutical agents (Di Donato et al., 2016).
High Energy Materials
Research into high energy materials includes the synthesis of fluorodinitromethyl tetrazole derivatives, suggesting the utility of fluorinated tetrazoles in the development of energetic materials (Haiges & Christe, 2015).
Safety And Hazards
The safety and hazards associated with “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” are not readily available. As with all chemicals, appropriate safety precautions should be taken when handling this compound.
Future Directions
The future directions for research on “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” are not readily available. However, given the potential medicinal applications of related compounds4, further research into the properties and potential uses of this compound could be beneficial.
Please note that this analysis is based on the available information and related compounds. For a more accurate and comprehensive analysis, more specific and detailed information about the compound would be needed.
properties
IUPAC Name |
5-(5-cyclopropyltetrazol-1-yl)-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5/c11-8-4-3-7(5-9(8)12)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWTUZFIZOUQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=NN2C3=CC(=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.